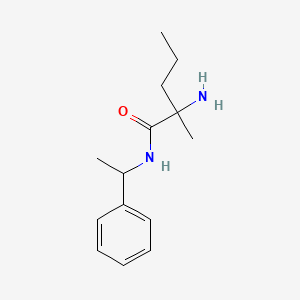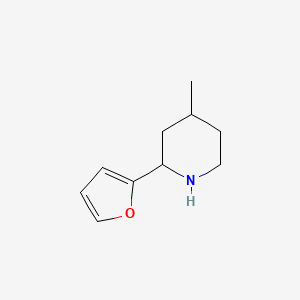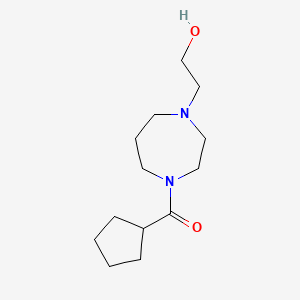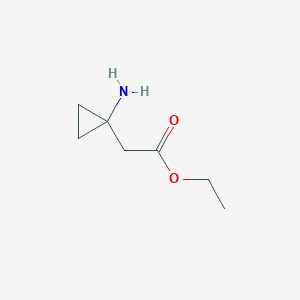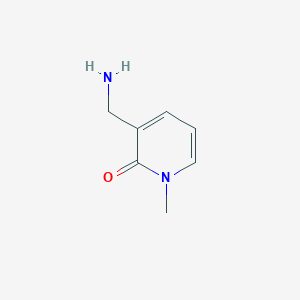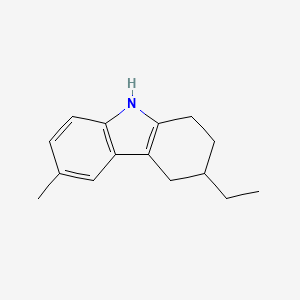
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
“3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the molecular formula C15H19N . It has a molecular weight of 213.32 .
Molecular Structure Analysis
The molecular structure of “3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole” can be represented by the InChI code: 1S/C15H19N/c1-3-11-5-7-15-13 (9-11)12-8-10 (2)4-6-14 (12)16-15/h4,6,8,11,16H,3,5,7,9H2,1-2H3 .Physical And Chemical Properties Analysis
“3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole” is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature I found.Scientific Research Applications
Antibacterial Applications
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole: has been studied for its potential antibacterial properties. Research indicates that derivatives of tetrahydrocarbazole exhibit significant activity against various bacterial strains. This compound can be functionalized to enhance its antibacterial efficacy, making it a promising candidate for the development of new antibiotics .
Antifungal Activity
Similar to its antibacterial applications, this compound also shows promise in antifungal treatments. The structural flexibility of tetrahydrocarbazole allows for the synthesis of derivatives that can combat fungal infections, providing a pathway for new antifungal drug development .
Anticancer Research
The compound’s ability to be chemically modified makes it a valuable scaffold in anticancer drug research. Its derivatives have been shown to possess anticancer properties, which are being explored for therapeutic applications. The compound’s interaction with various biological targets can lead to the development of novel anticancer agents .
Hypoglycemic and Hypolipidemic Effects
In the field of metabolic disorders, 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have demonstrated hypoglycemic and hypolipidemic activities. These properties are crucial for the treatment of conditions like diabetes and hyperlipidemia, offering a potential for new treatments .
Chemical Synthesis and Functionalization
The compound serves as a key intermediate in chemical synthesis. Its structure allows for regioselective oxidation, leading to various functionalized derivatives. These derivatives can then be used in further chemical reactions or as potential pharmacophores in drug design .
Material Science
Beyond its biological applications, 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole can also contribute to material science. Its derivatives can be used in the synthesis of organic compounds that have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and other semiconductor materials .
properties
IUPAC Name |
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)16-15/h4,6,8,11,16H,3,5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAAOOSUXGCTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





